
4-Propylphenol
Overview
Description
4-Propylphenol, also known as p-Propylphenol or 1-Hydroxy-4-n-propylbenzene, is an organic compound with the chemical formula C9H12O and a molecular weight of 136.19 g/mol . It is a colorless to yellow oily liquid with a distinctive aromatic odor . This compound is part of the phenol family, where a hydroxyl group is directly bonded to an aromatic hydrocarbon group.
Preparation Methods
4-Propylphenol can be synthesized through various methods. One common synthetic route involves the reaction of a benzyl salt with propanol hydroxide . This reaction typically requires controlled conditions to ensure the proper formation of the desired product. Industrial production methods may involve similar reactions but on a larger scale, often utilizing catalysts to increase yield and efficiency.
Chemical Reactions Analysis
4-Propylphenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more saturated compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Propylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Industry: This compound is used in the production of cosmetics, preservatives, and antibacterial agents.
Mechanism of Action
The mechanism of action of 4-Propylphenol involves its interaction with cellular components. For instance, its antifungal activity against Fusarium graminearum is attributed to the induction of reactive oxygen species (ROS) stress, which disrupts cellular metabolism . This compound can also inhibit certain enzymes, such as glutathione S-transferase, by forming covalent bonds with the enzyme’s active site .
Comparison with Similar Compounds
4-Propylphenol can be compared with other phenolic compounds such as:
Phenol: The simplest phenol, which is more acidic and less hydrophobic than this compound.
4-Methylphenol (p-Cresol): Similar in structure but with a methyl group instead of a propyl group, making it less hydrophobic.
4-Ethylphenol: Contains an ethyl group, making it intermediate in hydrophobicity between phenol and this compound.
The uniqueness of this compound lies in its propyl group, which increases its hydrophobicity and affects its reactivity and solubility compared to other phenols .
Biological Activity
4-Propylphenol, also known as p-propylphenol or 4-n-propylphenol, is an aromatic compound characterized by a propyl group attached to the para position of a phenolic hydroxyl group. With a molecular formula of and a molecular weight of approximately 136.19 g/mol, it exhibits various biological activities that warrant further exploration in pharmacology and toxicology.
This compound can be synthesized through several methods, including the demethoxylation of 2-methoxy-4-propylphenol using metal-phosphide catalysts. The efficiency of these methods varies, with studies showing that catalysts like Ni2P/SiO2 can achieve higher yields compared to others like FeP/SiO2 .
Biological Activities
Research on the biological activity of this compound is limited but suggests potential antimicrobial and antifungal properties. This stems from the presence of the phenolic hydroxyl group, which is known to disrupt microbial cell membranes, similar to other phenolic compounds.
Key Biological Activities:
- Antimicrobial Activity: Preliminary studies indicate that this compound may exhibit weak antimicrobial properties against certain bacteria and fungi.
- Toxicological Effects: Toxicokinetic studies suggest that compounds structurally related to this compound can be absorbed through the gastrointestinal tract and skin, indicating potential systemic effects upon exposure .
Antimicrobial Properties
A study examining various phenolic compounds found that this compound showed some activity against specific microbial strains, although detailed mechanisms remain unexplored. The disruption of cell membranes is hypothesized to be a primary mode of action.
Toxicokinetics
In toxicological assessments, data from related compounds indicate that this compound could be absorbed via multiple routes. A study involving radiolabeled analogs showed significant excretion in urine and feces, suggesting metabolic processing in vivo .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
4-Ethylphenol | C8H10O | Similar structure; used as an industrial solvent |
2-Propylphenol | C9H12O | Different substitution pattern; exhibits similar reactivity |
Phenol | C6H6O | Parent compound; lacks alkyl substitution |
This compound's distinct combination of properties from both the propyl group and the hydroxyl functional group allows for specific reactivity patterns not readily achievable with simpler phenolic compounds. This unique profile opens avenues for research into health-related applications that are less pronounced in other derivatives.
Properties
IUPAC Name |
4-propylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h4-7,10H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSLBUSXWBJMEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022100 | |
Record name | 4-Propylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; mp = 20-22 deg C; [Alfa Aesar MSDS], Solid, Colourless liquid, phenolic odour | |
Record name | 4-Propylphenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16533 | |
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Record name | 4-Propylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032625 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | p-Propylphenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/576/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
232.00 to 233.00 °C. @ 760.00 mm Hg | |
Record name | 4-Propylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032625 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
1.28 mg/mL at 25 °C, insoluble in water; soluble in fat, miscible (in ethanol) | |
Record name | 4-Propylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032625 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | p-Propylphenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/576/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.980-0.986 | |
Record name | p-Propylphenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/576/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
645-56-7 | |
Record name | 4-Propylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=645-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Propylphenol | |
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Record name | 4-PROPYLPHENOL | |
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Record name | Phenol, 4-propyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4-Propylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-propylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.407 | |
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Record name | 4-PROPYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H27VG833JY | |
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Record name | 4-Propylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032625 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
21 - 22 °C | |
Record name | 4-Propylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032625 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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